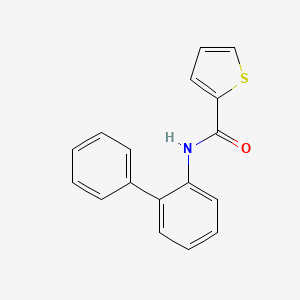

N-2-biphenylyl-2-thiophenecarboxamide

Description

N-2-Biphenylyl-2-thiophenecarboxamide is a carboxamide derivative featuring a thiophene ring linked to a biphenyl moiety via an amide bond.

Properties

IUPAC Name |

N-(2-phenylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-17(16-11-6-12-20-16)18-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULQTJVFOBIWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)

Synthesis : Synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals (m.p. 397 K) .

Structural Features :

- Two molecules (A and B) per asymmetric unit.

- Dihedral angles between benzene and thiophene rings: 13.53° (A) and 8.50° (B) .

- Comparable to N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (9.71° dihedral angle) but with distinct C–S bond lengths due to thiophene vs. furan substitution .

Interactions : - Weak C–H⋯O/S interactions stabilize crystal packing, forming S(6) ring motifs .

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

Comparison :

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

Structural Highlights :

N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide (CAS 332382-21-5)

Key Differences :

- Incorporates a dichlorobenzo[b]thiophene core and biphenyl group.

- Increased steric bulk and electron-withdrawing Cl atoms likely enhance thermal stability and alter solubility compared to non-halogenated analogs .

N-(2-Phenoxyphenyl)-2-thiophenecarboxamide (CAS 547698-53-3)

Structural Variation :

- Phenoxyphenyl group replaces biphenylyl/nitrophenyl substituents.

Research Implications

- Steric and Conformational Factors : Biphenylyl and dichlorobenzo[b]thiophene derivatives exhibit greater steric hindrance, influencing binding interactions in medicinal chemistry applications .

- Crystallographic Trends : Thiophene-based carboxamides consistently show weaker hydrogen-bonding networks compared to furan analogs, impacting crystal engineering strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.